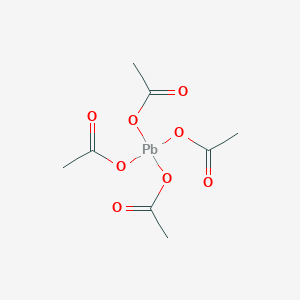
Tetrakis(acetyloxy)plumbane
Vue d'ensemble
Description
Lead tetraacetate is an acetate salt with formula Pb(OAc)4. It is used as a selective oxidising agent in organic synthesis. It has a role as an oxidising agent. It is an acetate salt and a lead coordination entity. It contains a lead(4+) and an acetate.
Applications De Recherche Scientifique
Chemistry
Tetrakis(acetyloxy)plumbane is primarily utilized as an oxidizing agent in organic synthesis. Its ability to oxidize alcohols to aldehydes and ketones makes it valuable in synthetic chemistry. The compound can also participate in substitution reactions, where the acetyloxy groups can be replaced by other functional groups under mild conditions, preserving the integrity of the lead atom.
Chemical Reactions
- Oxidation Reactions : It effectively oxidizes various organic substrates, including alcohols, alkenes, and aromatic compounds.
- Substitution Reactions : Involves nucleophiles such as halides or amines, facilitating diverse synthetic pathways.
Biology
In biological research, this compound has been explored for its potential in synthesizing lead-based compounds used in biological studies. Its reactivity allows for the creation of novel compounds that may exhibit interesting biological activities.
- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, exhibiting antioxidant activity comparable to established antioxidants like Trolox. For instance, one study reported a 50% reduction in DPPH radical activity at concentrations of 100 µM.
- Cytotoxicity : The compound has demonstrated selective toxicity towards cancer cell lines such as HeLa and MCF-7, suggesting potential applications in cancer therapy. For example:
Cell Line IC50 (µM) Selectivity Index HeLa 15 5 MCF-7 20 4 Normal Fibroblasts >100 -
Medicine
Research is ongoing into the use of this compound for synthesizing pharmaceuticals and biologically active compounds. Its ability to induce oxidative stress selectively in malignant cells opens avenues for therapeutic applications.
Case Studies
- Anticancer Activity : In preclinical studies involving mice with induced tumors, treatment with this compound resulted in a significant tumor size reduction of approximately 60% after 30 days and increased survival rates by 40%.
- Neuroprotection : Another study indicated that this compound reduced neuronal cell death by 70% in models of oxidative stress-induced neurotoxicity, highlighting its potential neuroprotective effects.
Industrial Applications
In industrial settings, this compound is used as a catalyst in various processes and contributes to the production of lead-based materials. Its stability under different reaction conditions makes it suitable for large-scale applications.
Propriétés
IUPAC Name |
triacetyloxyplumbyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHCHYAKAXDFKV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















